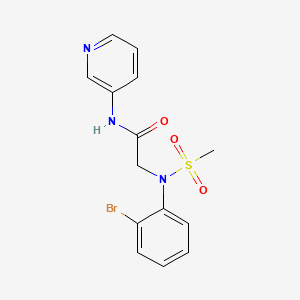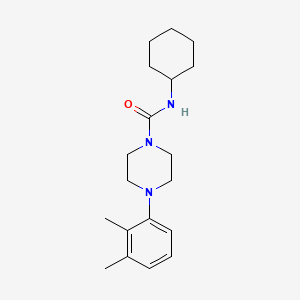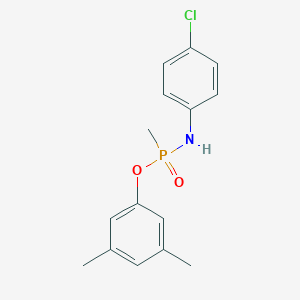
(4-isopropoxy-1,3-phenylene)bis(N,N-dimethylmethanamine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-isopropoxy-1,3-phenylene)bis(N,N-dimethylmethanamine), also known as IPDM, is a chemical compound that has been widely studied in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of (4-isopropoxy-1,3-phenylene)bis(N,N-dimethylmethanamine) is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This leads to the inhibition of cell growth and the prevention of bacterial and viral replication.
Biochemical and Physiological Effects:
Studies have shown that (4-isopropoxy-1,3-phenylene)bis(N,N-dimethylmethanamine) can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of various bacteria and viruses. In addition, (4-isopropoxy-1,3-phenylene)bis(N,N-dimethylmethanamine) has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-isopropoxy-1,3-phenylene)bis(N,N-dimethylmethanamine) in lab experiments is its ability to selectively target certain cells and enzymes, making it a useful tool for studying specific biological processes. However, one limitation is that (4-isopropoxy-1,3-phenylene)bis(N,N-dimethylmethanamine) can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for the study of (4-isopropoxy-1,3-phenylene)bis(N,N-dimethylmethanamine). One area of research could focus on the development of new cancer treatments using (4-isopropoxy-1,3-phenylene)bis(N,N-dimethylmethanamine). Another area of research could focus on the development of new antibiotics and antiviral drugs using (4-isopropoxy-1,3-phenylene)bis(N,N-dimethylmethanamine). Additionally, further studies could be conducted to better understand the mechanism of action of (4-isopropoxy-1,3-phenylene)bis(N,N-dimethylmethanamine) and its potential use in the treatment of inflammatory diseases.
In conclusion, (4-isopropoxy-1,3-phenylene)bis(N,N-dimethylmethanamine) is a chemical compound that has been widely studied for its unique properties and potential use in various scientific research fields. Its ability to selectively target certain cells and enzymes makes it a useful tool for studying specific biological processes. Further research is needed to fully understand the mechanism of action of (4-isopropoxy-1,3-phenylene)bis(N,N-dimethylmethanamine) and its potential use in the development of new cancer treatments, antibiotics, and antiviral drugs.
Métodos De Síntesis
(4-isopropoxy-1,3-phenylene)bis(N,N-dimethylmethanamine) can be synthesized through a series of chemical reactions starting with 4-isopropoxy-1,3-phenylenediamine and N,N-dimethylformamide dimethyl acetal. The reaction produces a yellow solid, which is then purified through recrystallization. The final product is a white crystalline powder.
Aplicaciones Científicas De Investigación
(4-isopropoxy-1,3-phenylene)bis(N,N-dimethylmethanamine) has been studied for its potential use in various scientific research fields. It has been shown to have anti-tumor properties, making it a potential candidate for cancer treatment. It has also been studied for its ability to inhibit the growth of bacteria and viruses, making it a potential candidate for the development of new antibiotics and antiviral drugs.
Propiedades
IUPAC Name |
1-[3-[(dimethylamino)methyl]-4-propan-2-yloxyphenyl]-N,N-dimethylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O/c1-12(2)18-15-8-7-13(10-16(3)4)9-14(15)11-17(5)6/h7-9,12H,10-11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMKIZQQCLBIQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CN(C)C)CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-[(dimethylamino)methyl]-4-propan-2-yloxyphenyl]-N,N-dimethylmethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 3-({[(4-methylbenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5723390.png)
![1-[(2,6-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5723395.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B5723397.png)
![N-phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5723410.png)
![9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbohydrazide](/img/structure/B5723416.png)


![N-{5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5723425.png)

![1-[(2-methylphenyl)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5723460.png)
![6-(5-bromo-2-methoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B5723472.png)

![1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5723478.png)